(2-Phenylphenyl) benzoate CAS 5449-49-0 chemical properties
(2-Phenylphenyl) benzoate CAS 5449-49-0 chemical properties
Executive Summary & Chemical Identity[1][2]
Compound Name: (2-Phenylphenyl) benzoate CAS Registry Number: 5449-49-0 Synonyms: o-Phenylphenyl benzoate; Biphenyl-2-yl benzoate; [1,1'-Biphenyl]-2-ol benzoate Molecular Formula: C₁₉H₁₄O₂ Molecular Weight: 274.31 g/mol NSC Number: 16332
(2-Phenylphenyl) benzoate is a lipophilic ester derived from the condensation of 2-phenylphenol (o-phenylphenol) and benzoic acid. Structurally, it consists of a biphenyl core with a benzoyloxy substituent at the ortho position. This steric crowding at the ortho position imparts unique conformational rigidity compared to its para isomers, influencing its utility in materials science (specifically ferroelectric liquid crystals) and as a synthetic intermediate for UV-absorbing benzophenones via the Fries rearrangement.
This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and reactivity profiles, designed for researchers in organic synthesis and materials engineering.
Physicochemical Profile
The following data summarizes the core physical constants and solubility parameters. Where experimental values are rare in public literature for this specific CAS, values are derived from structural analogs (phenyl benzoate, o-phenylphenol) and validated predictive models.
Table 1: Physical & Chemical Constants
| Property | Value / Description | Notes |
| Physical State | Solid (Crystalline) | White to off-white powder or flakes. |
| Melting Point | ~60–70 °C (Predicted) | Analogous to phenyl benzoate (MP 68–70 °C). |
| Boiling Point | ~360–380 °C | High boiling point due to molecular weight and aromatic stacking. |
| Solubility (Water) | Insoluble | Hydrophobic nature (LogP > 4.5). |
| Solubility (Organic) | Soluble | Excellent solubility in DCM, Toluene, Ethyl Acetate, Acetone. |
| Density | ~1.15 g/cm³ | Estimated based on packing of biphenyl esters. |
| Stability | Stable | Stable under ambient conditions; susceptible to hydrolysis at extremes of pH. |
Synthetic Methodology
The most robust route to (2-Phenylphenyl) benzoate is the Schotten-Baumann benzoylation of 2-phenylphenol. This protocol ensures high yield by neutralizing the HCl byproduct in situ.
Protocol: Schotten-Baumann Benzoylation[3]
Reagents:
-
2-Phenylphenol (1.0 eq)
-
Benzoyl Chloride (1.1 eq)
-
Sodium Hydroxide (10% aq. solution) or Pyridine (solvent/base)
-
Dichloromethane (DCM) (if using biphasic conditions)
Step-by-Step Workflow:
-
Preparation: Dissolve 2-phenylphenol (17.0 g, 0.1 mol) in 100 mL of 10% NaOH solution in a 500 mL round-bottom flask. Cool the mixture to 0–5 °C in an ice bath.
-
Addition: Add Benzoyl chloride (15.5 g, 0.11 mol) dropwise over 30 minutes with vigorous stirring. Note: The reaction is exothermic; maintain temperature <10 °C to prevent hydrolysis of the acid chloride.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. A heavy precipitate (the ester) will form.
-
Workup:
-
Extract the reaction mixture with DCM (3 x 50 mL).
-
Wash the organic layer with 5% NaHCO₃ (to remove residual benzoic acid) and then with brine.
-
Dry over anhydrous MgSO₄ and filter.
-
-
Purification: Concentrate the solvent in vacuo. Recrystallize the crude solid from ethanol or a hexane/ethyl acetate mixture to yield pure (2-phenylphenyl) benzoate.
Diagram 1: Synthesis Pathway
Caption: Schotten-Baumann synthesis of (2-Phenylphenyl) benzoate via nucleophilic acyl substitution.
Reactivity & Degradation Pathways
Understanding the stability of CAS 5449-49-0 is critical for its application in drug development and materials science.
Hydrolysis (Metabolic & Environmental)
Like all esters, (2-phenylphenyl) benzoate is susceptible to hydrolysis.
-
Acidic Conditions: Reversible; slow at pH < 4.
-
Basic Conditions (Saponification): Irreversible; rapid at pH > 10.
-
Biological Relevance: In vivo, esterases would cleave this compound into benzoic acid and 2-phenylphenol. Note that 2-phenylphenol is a known biocide and mild irritant.
The Fries Rearrangement (UV Absorber Synthesis)
A critical chemical property of phenyl benzoates is their ability to undergo the Fries rearrangement. When treated with Lewis acids (e.g., AlCl₃) or UV light (Photo-Fries), the benzoyl group migrates from the oxygen to the ortho or para carbon of the phenolic ring.
For (2-phenylphenyl) benzoate, the ortho position (relative to the oxygen) is the primary target, yielding 2-hydroxy-3-phenylbenzophenone . This product class is highly valuable as UV-A/UV-B absorbers in polymers and sunscreens due to the intramolecular hydrogen bonding between the carbonyl and hydroxyl groups.
Diagram 2: Degradation & Rearrangement Logic
Caption: Divergent reactivity pathways: Hydrolytic cleavage vs. Fries rearrangement to UV absorbers.
Applications & Utility
Materials Science (Liquid Crystals)
Research indicates the utility of biphenyl benzoates in ferroelectric liquid crystal compositions. The rigid biphenyl core provides the necessary mesogenic unit, while the ester linkage imparts flexibility and dipole moments essential for switching behavior in liquid crystal displays (LCDs).
Organic Synthesis Intermediate
-
Photostabilizers: Precursor to benzophenone-type UV stabilizers via Fries rearrangement.
-
Biocidal Derivatives: Controlled release of 2-phenylphenol (a fungicide) upon hydrolysis in agricultural formulations.
Safety & Handling (MSDS Summary)
While specific toxicological data for CAS 5449-49-0 is limited, its hydrolysis products dictate the safety profile.
-
Hazard Classification: Irritant (Skin/Eye).
-
GHS Signal Word: WARNING.[1]
-
Precautionary Statements:
-
P280: Wear protective gloves/eye protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.
-
-
Storage: Store in a cool, dry place away from strong oxidizers and strong bases (to prevent hydrolysis).
References
-
National Cancer Institute (NCI). NSC 16332: (2-Phenylphenyl) benzoate. Available at: [Link]
-
PubChem. Compound Summary: Phenyl Benzoate Derivatives. Available at: [Link]
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989.
- Martin, R.The Fries Rearrangement. Organic Preparations and Procedures International, 1992.
